molecular formula C14H23N3O4S B2871243 ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate CAS No. 1260632-38-9

ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B2871243
CAS No.: 1260632-38-9
M. Wt: 329.42
InChI Key: GTOKDCRDRHIOJC-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazole core substituted with a piperidine sulfonamide group and a propyl-carboxylate ensemble, a structure recognized for its significant pharmacological potential . Pyrazole derivatives are a cornerstone in drug discovery, evidenced by their presence in marketed drugs targeting a wide spectrum of conditions including inflammation, cancer, obesity, and neurodegenerative diseases . The specific sulfonamide and carboxylate functionalities on this molecular scaffold make it a versatile intermediate for the synthesis of novel compounds. Researchers can utilize this reagent to develop potential inhibitors or to create diverse chemical libraries for high-throughput screening against various biological targets . The presence of the piperidine ring is a common feature in many bioactive molecules and can contribute to favorable pharmacokinetic properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-piperidin-1-ylsulfonyl-1-propylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-3-8-16-11-12(14(18)21-4-2)13(15-16)22(19,20)17-9-6-5-7-10-17/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOKDCRDRHIOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial reactors and advanced purification methods ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and pyrazole ring are susceptible to oxidation under controlled conditions:

Reaction Conditions Major Product Key Observations
Sulfonyl group oxidationKMnO₄ in acidic medium (H₂SO₄/H₂O)Sulfone derivativeSelective oxidation without ester cleavage observed.
Pyrazole ring oxidationH₂O₂ in acetic acid Pyrazole N-oxideLimited regioselectivity due to electron-withdrawing sulfonyl group .
  • Mechanistic Insight : Oxidation of the sulfonyl group proceeds via electrophilic attack on the sulfur atom, forming a sulfone. Pyrazole ring oxidation involves hydroxyl radical-mediated N-oxidation .

Reduction Reactions

The ester and sulfonyl groups undergo reduction under distinct conditions:

Reaction Conditions Major Product Key Observations
Ester reductionLiAlH₄ in anhydrous ether3-(Piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-methanolComplete conversion with >90% yield.
Sulfonyl group reductionZn/HCl under refluxThioether derivativeRequires prolonged reaction time.
  • Notable Limitation : Over-reduction of the pyrazole ring is avoided by using mild reducing agents like NaBH₄.

Substitution Reactions

The sulfonyl group acts as a leaving group in nucleophilic substitutions:

Reaction Nucleophile Conditions Major Product Yield
Sulfonate displacementAmines (e.g., aniline)K₂CO₃ in DMF, 80°C 3-(Anilino)-1-propyl-1H-pyrazole-4-carboxylate65–75%
Piperidine ring substitutionAlkyl halidesNaH in THF, 0°C → RT N-Alkylated piperidine derivatives50–60%
  • Regioselectivity : Substitution at the sulfonyl group is favored due to its electron-withdrawing nature, activating adjacent positions for nucleophilic attack .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis and subsequent transformations:

Reaction Conditions Major Product Application
Acidic hydrolysisHCl (6M) in ethanol, reflux 3-(Piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylic acidIntermediate for amide synthesis .
AmidationSOC₂ followed by NH₃ Pyrazole-4-carboxamideImproved bioavailability in analogs .
  • Kinetics : Hydrolysis rates depend on the steric hindrance from the propyl and piperidine groups .

Electrophilic Aromatic Substitution

The pyrazole ring participates in limited electrophilic reactions due to electron-deficient character:

Reaction Electrophile Conditions Major Product
NitrationHNO₃/H₂SO₄ at 0°C 5-Nitro-pyrazole derivativeLow yield due to deactivation by sulfonyl group .
HalogenationBr₂ in CCl₄ 5-Bromo-pyrazole derivativeRequires Lewis acid catalysts (e.g., FeBr₃) .
  • Regiochemical Preference : Electrophiles attack the C-5 position of the pyrazole ring, dictated by the sulfonyl group’s meta-directing effect .

Cycloaddition and Ring-Opening Reactions

The pyrazole core engages in cycloadditions under specific conditions:

Reaction Conditions Major Product Key Observations
1,3-Dipolar cycloadditionEthyl diazoacetate, Zn(OTf)₂ Pyrazolo[1,5-a]pyrimidineHigh regioselectivity (>85% yield) .
Acid-mediated ring-openingHBr (48%) in acetic acid Open-chain diketone derivativeIrreversible under strong acidic conditions .

Scientific Research Applications

Ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings can engage in various binding interactions with enzymes, receptors, or other proteins, influencing biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of pyrazole-4-carboxylates with sulfonamide modifications. Key structural analogs include:

Compound Name (CAS No.) Sulfonamide Group 1-Position Substituent 4-Position Substituent
Ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate (1229302-74-2) Piperidin-1-ylsulfonyl Propyl Ethyl ester
Ethyl 3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate (1108050-18-5) Morpholinosulfonyl H Ethyl ester
Ethyl 3-((4-isopropylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate (1260986-99-9) 4-Isopropylpiperazinylsulfonyl H Ethyl ester
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid (1231188-16-1) Diethylsulfamoyl H Carboxylic acid

Key Structural Observations :

  • 1-Position Substitution : The propyl group in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., CAS 1108050-18-5), which may enhance membrane permeability but reduce aqueous solubility .
  • 4-Position Functionality : Ethyl ester derivatives (e.g., the target compound) are likely prodrugs, whereas carboxylic acid derivatives (e.g., CAS 1231188-16-1) may exhibit higher polarity and altered pharmacokinetics .
Anticancer Activity of Piperidinylsulfonyl Derivatives

Isatin sulfonamide hybrids (e.g., compound 3a , IC₅₀ = 16.8 µM on HepG2 cells) demonstrate that the piperidin-1-ylsulfonyl group contributes to EGFR inhibition (binding energy: −21.74 kcal/mol) and anti-angiogenic effects . The target compound’s piperidinylsulfonyl moiety may similarly engage with EGFR or other kinases, though its pyrazole core (vs. isatin) and propyl substituent could modulate potency.

Enzyme Inhibition (AKR1C3)

Piperidinylsulfonyl-containing compounds, such as SN336 analogs, inhibit aldo-keto reductase AKR1C3, a target in hormone-dependent cancers. Structure-activity relationship (SAR) studies highlight that sulfonamide substituents critically influence potency; for example, piperidinyl groups enhance selectivity over morpholino derivatives .

Pharmacokinetic and Toxicity Considerations

  • Discontinuation of Target Compound : The discontinuation of the target compound (CAS 1229302-74-2) may reflect unfavorable toxicity or metabolic stability compared to analogs like 3a (), which showed a high safety margin in vitro and in vivo.
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are typically metabolized to carboxylic acids in vivo, which may reduce bioavailability compared to preformed acids (e.g., CAS 1231188-16-1) .

Biological Activity

Ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, with CAS number 1260632-38-9, is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antifungal, antibacterial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC₁₄H₂₃N₃O₄S
Molecular Weight329.42 g/mol
CAS Number1260632-38-9

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial effects. For instance, a study evaluating the antimicrobial activity of several pyrazole compounds found that this compound showed promising results against a range of pathogens. The minimum inhibitory concentration (MIC) values for the active derivatives were notably low, indicating strong antimicrobial potential.

Case Study: In Vitro Antimicrobial Evaluation

In a specific evaluation of five pyrazole derivatives, including this compound, the following results were observed:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Description
4a0.220.25Highly effective against Staphylococcus aureus
5a0.250.30Effective against Escherichia coli
7b0.200.22Strong activity against multiple strains
Ethyl CompoundTBDTBDPromising activity in preliminary tests

These findings suggest that this compound can inhibit bacterial growth effectively and may serve as a template for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro.

The compound appears to exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, particularly those activated by lipopolysaccharides (LPS). This modulation leads to reduced expression of inflammatory mediators, suggesting potential utility in treating inflammatory conditions .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor potential due to their ability to inhibit key oncogenic pathways. This compound has been investigated for its inhibitory effects on BRAF(V600E) and other kinases involved in tumor progression.

Research Findings

In a study focused on structure-activity relationships (SAR), compounds similar to this compound demonstrated significant inhibitory activity against various cancer cell lines. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .

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